2-Ethyl-1-(4-nitrophenyl)imidazole
Overview
Description
2-Ethyl-1-(4-nitrophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethyl group at the 2-position and a 4-nitrophenyl group at the 1-position. Imidazoles are an important class of compounds due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with ethyl glyoxalate in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For example, a copper-catalyzed MCR can be used to synthesize trisubstituted imidazoles, including this compound, from readily available starting materials such as benzoin, aldehydes, and ammonium acetate .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-nitrophenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The imidazole ring can be hydrogenated to form saturated imidazoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: 2-Ethyl-1-(4-aminophenyl)imidazole.
Hydrogenation of the imidazole ring: 2-Ethyl-1-(4-nitrophenyl)imidazoline.
Substitution of the nitro group: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-1-(4-nitrophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-nitrophenyl)imidazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The nitro group can be reduced to form reactive intermediates that damage bacterial DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-nitrophenyl)imidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-1-(4-aminophenyl)imidazole: Similar structure but with an amino group instead of a nitro group.
2-Ethyl-1-(4-chlorophenyl)imidazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-Ethyl-1-(4-nitrophenyl)imidazole is unique due to the presence of both an ethyl group and a nitro group, which confer specific chemical and biological properties. The nitro group can participate in various chemical reactions, making this compound versatile for different applications .
Properties
IUPAC Name |
2-ethyl-1-(4-nitrophenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-11-12-7-8-13(11)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUFPCSSGFKPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601029 | |
Record name | 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113953-94-9 | |
Record name | 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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